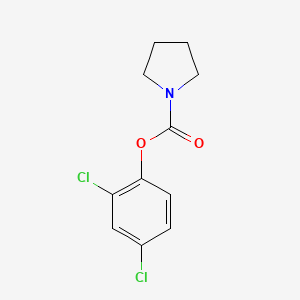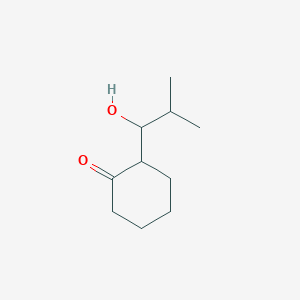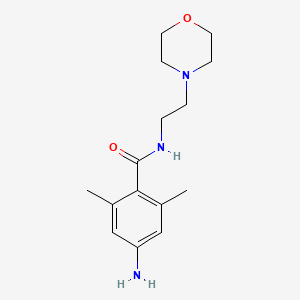phosphanium bromide CAS No. 51584-60-2](/img/structure/B14667760.png)
[3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxocyclohexyl)propylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a cyclohexanone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclohexyl)propylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of Grignard reagents, where the cyclohexanone derivative is first converted to a Grignard reagent, which is then reacted with triphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-(2-Oxocyclohexyl)propylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and various substituted phosphonium salts.
科学的研究の応用
3-(2-Oxocyclohexyl)propylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
作用機序
The mechanism by which 3-(2-Oxocyclohexyl)propylphosphanium bromide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where the phosphonium group undergoes oxidation or reduction .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Cyclohexanone: A key intermediate in the synthesis of various organic compounds.
Phosphonium Salts: A broad class of compounds with similar structural features and reactivity.
特性
CAS番号 |
51584-60-2 |
|---|---|
分子式 |
C27H30BrOP |
分子量 |
481.4 g/mol |
IUPAC名 |
3-(2-oxocyclohexyl)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-11-10-13-23(27)14-12-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
InChIキー |
VKWPSVPQXPMCTH-UHFFFAOYSA-M |
正規SMILES |
C1CCC(=O)C(C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

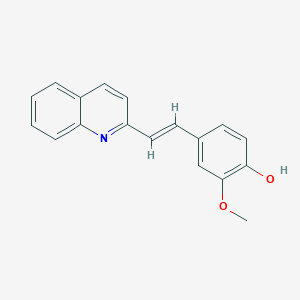

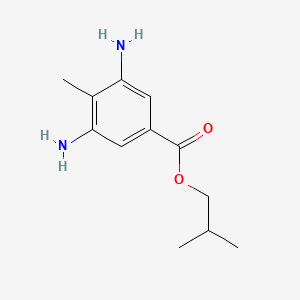
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
